molecular formula C19H16Cl2FN3O2S B2564913 N-(3,4-dichlorophenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 899748-16-4

N-(3,4-dichlorophenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2564913
CAS RN: 899748-16-4
M. Wt: 440.31
InChI Key: UGVZJUAFUHVBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16Cl2FN3O2S and its molecular weight is 440.31. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has explored benzothiazolinone acetamide analogs for their spectroscopic properties, quantum mechanical studies, and ligand-protein interactions, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Additionally, molecular docking studies indicate their potential in binding with cyclooxygenase 1 (COX1), suggesting a role in biological systems as well (Mary et al., 2020).

Radioligand Synthesis for PET Imaging

Compounds structurally related to the one have been synthesized for potential use as radioligands in clinical PET (Positron Emission Tomography) studies. These endeavors aim to develop novel imaging agents that can selectively bind to specific receptors in the body, aiding in the diagnosis and study of various diseases (Iwata et al., 2000).

Anticancer Activity

The synthesis and evaluation of thiadiazolyl acetamide derivatives have shown potential antitumor activity. These compounds, through structural modifications and screening against cancer cell lines, have indicated their potential use in developing new anticancer therapies. The design and synthesis of such compounds leverage their structural features to target specific pathways involved in cancer proliferation (Yu et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2FN3O2S/c20-16-6-5-14(7-17(16)21)24-18(27)11-28-19-23-8-15(10-26)25(19)9-12-1-3-13(22)4-2-12/h1-8,26H,9-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVZJUAFUHVBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

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